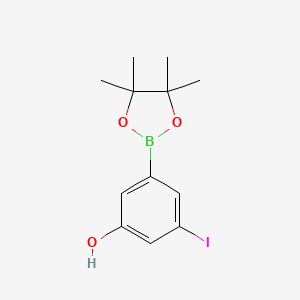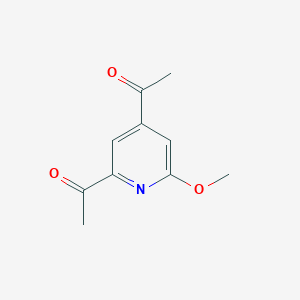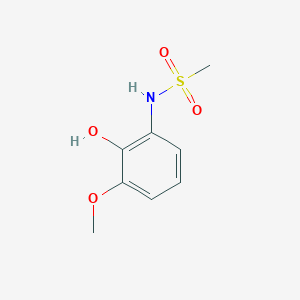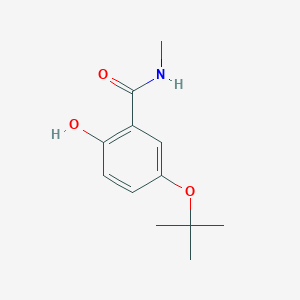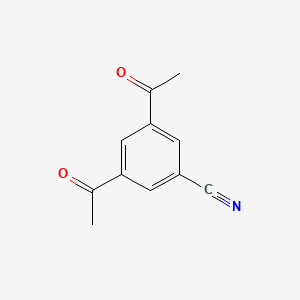
3,5-Diacetylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diacetylbenzonitrile is an organic compound characterized by the presence of two acetyl groups attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetylbenzonitrile typically involves the acetylation of benzonitrile derivatives. One common method is the Friedel-Crafts acylation reaction, where benzonitrile is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to minimize environmental impact.
化学反応の分析
Types of Reactions
3,5-Diacetylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3,5-Diacetylbenzoic acid.
Reduction: 3,5-Diacetylbenzylamine.
Substitution: 3,5-Diacetyl-4-nitrobenzonitrile (for nitration).
科学的研究の応用
3,5-Diacetylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Diacetylbenzonitrile depends on its specific application. In chemical reactions, the acetyl groups and nitrile functionality play key roles in determining reactivity. For instance, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of amines. The molecular targets and pathways involved vary based on the specific reaction or application.
類似化合物との比較
Similar Compounds
3,5-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of acetyl groups.
3,5-Diacetylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
3,5-Diacetylbenzonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
3,5-diacetylbenzonitrile |
InChI |
InChI=1S/C11H9NO2/c1-7(13)10-3-9(6-12)4-11(5-10)8(2)14/h3-5H,1-2H3 |
InChIキー |
YRMHWMZFJKTSCP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


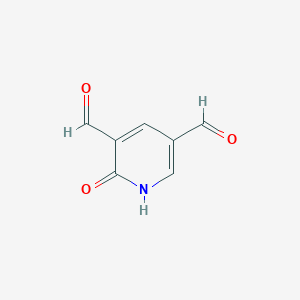
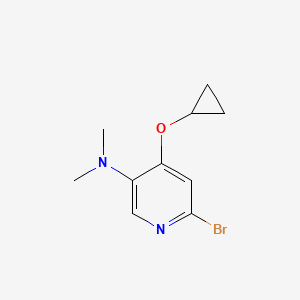
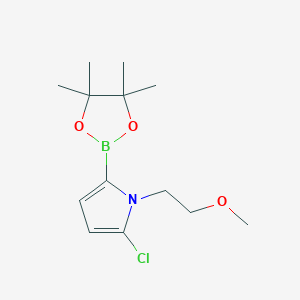
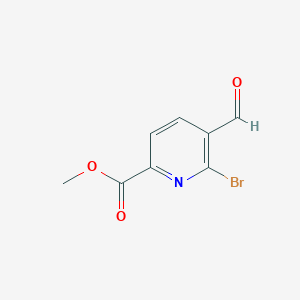

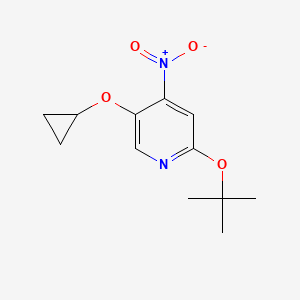
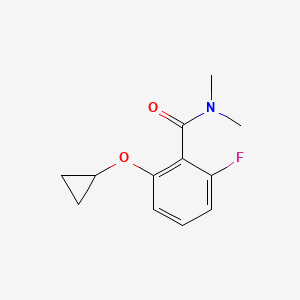
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)

